1-(4-Bromo-2-fluorobenzyl)piperidine

描述

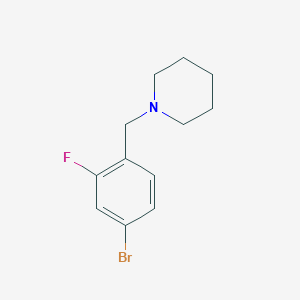

1-(4-Bromo-2-fluorobenzyl)piperidine is a chemical compound with the molecular formula C12H15BrFN It is a piperidine derivative, characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzyl group attached to the piperidine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperidine typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with piperidine in the presence of sodium triacetoxyborohydride as a reducing agent. The reaction is carried out in dichloromethane at 0°C, followed by warming to ambient temperature and stirring for an additional 14 hours. The reaction mixture is then quenched with water and extracted with ethyl acetate to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and purification techniques to maintain product quality and yield.

化学反应分析

Types of Reactions: 1-(4-Bromo-2-fluorobenzyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the benzyl group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzyl or piperidine compounds.

科学研究应用

1-(4-Bromo-2-fluorobenzyl)piperidine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

作用机制

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

相似化合物的比较

- 1-(4-Bromo-2-chlorobenzyl)piperidine

- 1-(4-Bromo-2-methylbenzyl)piperidine

- 1-(4-Bromo-2-nitrobenzyl)piperidine

Comparison: 1-(4-Bromo-2-fluorobenzyl)piperidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in drug development and chemical synthesis.

生物活性

1-(4-Bromo-2-fluorobenzyl)piperidine is a piperidine derivative notable for its unique halogen substitutions, specifically a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzyl group. This compound holds significant potential in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity and interaction with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C12H15BrFN

- Molecular Weight : 274.16 g/mol

- Chemical Structure : Chemical Structure

The presence of halogens in its structure enhances the compound's lipophilicity and stability, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms influence binding affinity and selectivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the fluorine enhances metabolic stability.

1. Pharmacological Applications

This compound has been investigated for various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives exhibit antimicrobial properties, potentially making this compound useful against bacterial infections.

- Neuropharmacological Effects : Given its structural resemblance to known psychoactive compounds, it may interact with neurotransmitter receptors, influencing mood and cognitive functions.

2. Inhibitory Effects

Research indicates that compounds structurally related to this compound can serve as inhibitors for various enzymes:

- Tyrosinase Inhibition : Analogous compounds have shown promise as tyrosinase inhibitors, which are critical in treating hyperpigmentation disorders. For example, derivatives with similar piperidine structures were evaluated for their inhibitory effects on tyrosinase from Agaricus bisporus, revealing low micromolar IC50 values, indicating strong inhibitory potential .

Comparative Analysis

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(4-Bromo-2-chlorobenzyl)piperidine | C12H15BrClN | Chlorine substitution | Moderate enzyme inhibition |

| 1-(4-Bromo-2-methylbenzyl)piperidine | C12H15BrFN | Methyl substitution | Neuropharmacological effects |

| 1-(4-Bromo-2-nitrobenzyl)piperidine | C12H15BrFN | Nitro group presence | Potential anti-cancer activity |

This table illustrates how variations in halogen substitutions can influence biological activity and reactivity.

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

- Study on Tyrosinase Inhibitors : A study focused on optimizing piperazine derivatives for tyrosinase inhibition demonstrated that modifications at the benzyl position significantly affected enzyme affinity and selectivity . The most effective compounds achieved IC50 values below 10 μM.

- Neurotransmitter Interaction Studies : Research indicated that similar piperidine compounds could modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

属性

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTBRQBFFSSMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。